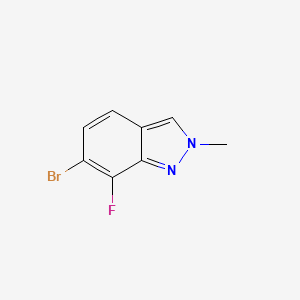
tert-butyl-(5-fluoro-1H-imidazol-2-yl)-dimethyl-silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl-(5-fluoro-1H-imidazol-2-yl)-dimethyl-silane is a synthetic organic compound that features a tert-butyl group, a fluorinated imidazole ring, and a dimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl-(5-fluoro-1H-imidazol-2-yl)-dimethyl-silane typically involves multi-step organic reactions. One possible route could involve the fluorination of an imidazole precursor, followed by the introduction of the tert-butyl and dimethylsilyl groups through appropriate organometallic reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl-(5-fluoro-1H-imidazol-2-yl)-dimethyl-silane can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form new functional groups.
Reduction: Reduction reactions could be used to modify the imidazole ring or other parts of the molecule.
Substitution: The fluorine atom on the imidazole ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the imidazole ring.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl-(5-fluoro-1H-imidazol-2-yl)-dimethyl-silane could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, this compound might be investigated for its potential as a bioactive molecule. The fluorinated imidazole ring could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of fluorine and imidazole moieties is often associated with enhanced biological activity and metabolic stability.
Industry
In industrial applications, this compound could be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which tert-butyl-(5-fluoro-1H-imidazol-2-yl)-dimethyl-silane exerts its effects would depend on its specific interactions with molecular targets. The fluorinated imidazole ring could engage in hydrogen bonding, π-π interactions, and other non-covalent interactions with proteins, enzymes, or nucleic acids. These interactions could modulate biological pathways and lead to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to tert-butyl-(5-fluoro-1H-imidazol-2-yl)-dimethyl-silane might include other fluorinated imidazoles and silylated organic molecules. Examples could be:
- Tert-butyl-(5-chloro-1H-imidazol-2-yl)-dimethyl-silane
- Tert-butyl-(5-bromo-1H-imidazol-2-yl)-dimethyl-silane
- Tert-butyl-(5-fluoro-1H-imidazol-2-yl)-trimethyl-silane
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups. The presence of a fluorine atom on the imidazole ring can significantly alter its chemical reactivity and biological activity compared to its non-fluorinated counterparts. Additionally, the dimethylsilyl group can impart unique physical and chemical properties, such as increased lipophilicity and stability.
Propriétés
Formule moléculaire |
C9H17FN2Si |
|---|---|
Poids moléculaire |
200.33 g/mol |
Nom IUPAC |
tert-butyl-(5-fluoro-1H-imidazol-2-yl)-dimethylsilane |
InChI |
InChI=1S/C9H17FN2Si/c1-9(2,3)13(4,5)8-11-6-7(10)12-8/h6H,1-5H3,(H,11,12) |
Clé InChI |
OMTNWGNVMHFFRB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)C1=NC=C(N1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




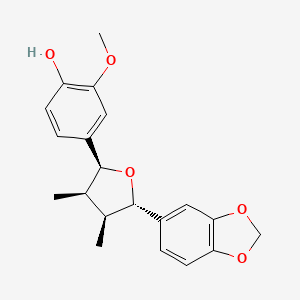

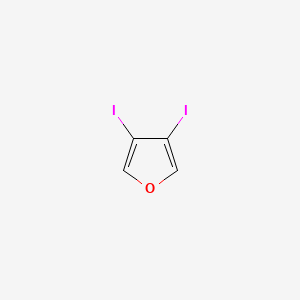

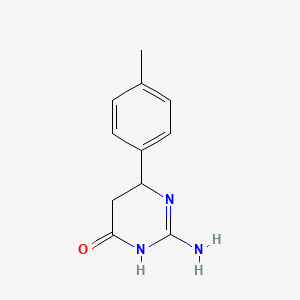
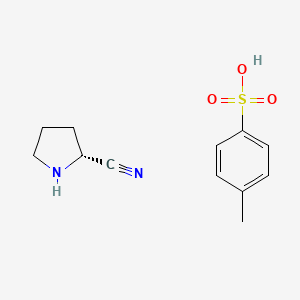




![4-[(1-Piperidino)methyl]phenylzinc iodide](/img/structure/B13908563.png)
